2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4-(phenylsulfonyl)-1,3-oxazole
Overview
Description
2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4-(phenylsulfonyl)-1,3-oxazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and material science.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4-(phenylsulfonyl)-1,3-oxazole involves the inhibition of the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4-(phenylsulfonyl)-1,3-oxazole include the reduction of inflammation, pain, and tumor growth. It has also been found to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4-(phenylsulfonyl)-1,3-oxazole in lab experiments is its potential to exhibit multiple biological activities, which may allow for the investigation of various pathways and mechanisms. However, its limitations include its high cost and limited availability.
Future Directions
For the research of 2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4-(phenylsulfonyl)-1,3-oxazole include the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. It may also be explored as a building block for the synthesis of novel materials with unique properties. Additionally, further studies may be conducted to explore its mechanism of action and optimize its synthesis method for increased yield and cost-effectiveness.
Scientific Research Applications
2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4-(phenylsulfonyl)-1,3-oxazole has been studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. In material science, it has been investigated as a potential building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S2/c1-16-7-11-18(12-8-16)21-24-22(32(28,29)20-5-3-2-4-6-20)23(30-21)31-15-17-9-13-19(14-10-17)25(26)27/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIPRZHZQMFSJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)-2-(4-methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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